molecular formula C7H4NSSe B159213 2-Benzothiazoleselenol CAS No. 10200-72-3

2-Benzothiazoleselenol

Cat. No.: B159213
CAS No.: 10200-72-3
M. Wt: 213.2 g/mol
InChI Key: AUQZSIHTBGOSQB-UHFFFAOYSA-N
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Description

2-Benzothiazoleselenol is an organoselenium compound that features a benzothiazole ring fused with a selenol group at the second position

Scientific Research Applications

2-Benzothiazoleselenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.

    Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Used in the development of novel materials with unique electronic and optical properties.

Future Directions

The future directions of 2-Benzothiazoleselenol research could involve further exploration of its synthesis, properties, and potential applications. The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazoleselenol typically involves the cyclization of 2-aminothiophenol with selenium-containing reagents. One common method is the reaction of 2-aminothiophenol with selenium dioxide in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. This reaction yields this compound with moderate to high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Benzothiazoleselenol undergoes various chemical reactions, including:

    Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Selenoxide and selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted benzothiazoleselenol derivatives.

Mechanism of Action

The mechanism of action of 2-Benzothiazoleselenol involves its interaction with various molecular targets and pathways. The selenol group can undergo redox reactions, which play a crucial role in its biological activity. For example, the compound can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

    2-Benzothiazolethiol: Similar structure but contains a thiol group instead of a selenol group.

    2-Benzothiazoleamine: Contains an amino group at the second position.

    2-Benzothiazolecarboxylic Acid: Contains a carboxylic acid group at the second position.

Comparison: 2-Benzothiazoleselenol is unique due to the presence of the selenol group, which imparts distinct chemical and biological properties. Compared to 2-Benzothiazolethiol, the selenol group provides enhanced redox activity and potential therapeutic benefits. The presence of selenium also differentiates it from other benzothiazole derivatives, making it a valuable compound for various applications.

Properties

InChI

InChI=1S/C7H4NSSe/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQZSIHTBGOSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NSSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30422559
Record name (1,3-Benzothiazol-2-yl)selanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10200-72-3
Record name 2-Benzothiazoleselenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,3-Benzothiazol-2-yl)selanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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